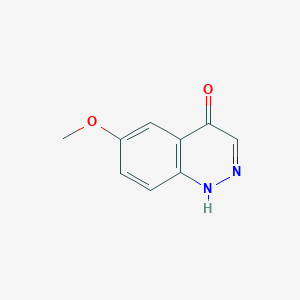

6-Methoxycinnolin-4-ol

Description

Overview of the Cinnoline (B1195905) Core Structure in Chemical Research

The cinnoline ring system, a bicyclic aromatic heterocycle, is a significant scaffold in the field of chemical research, particularly in medicinal and materials science. ambeed.comsonar.ch Structurally, it consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, giving it the systematic name 1,2-diazanaphthalene. googleapis.comfluorochem.co.uk This arrangement of atoms makes cinnoline an isomer of other diazanaphthalenes like quinazoline (B50416), quinoxaline, and phthalazine, and an isostere of quinoline (B57606) and isoquinoline (B145761) where a CH group is replaced by a nitrogen atom. ambeed.comfluorochem.co.uk

The presence and position of the two adjacent nitrogen atoms in the cinnoline nucleus impart unique electronic properties and a specific geometry that make it a "privileged scaffold". This term refers to molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target. The nitrogen atoms act as hydrogen bond acceptors and sites for protonation, influencing the molecule's solubility, crystal packing, and, crucially, its ability to interact with biological macromolecules. sonar.chchiet.edu.eg

Cinnoline and its derivatives are recognized as valuable building blocks in the synthesis of complex molecules due to their versatile reactivity. sonar.ch The scaffold can be functionalized at various positions on both the benzene and pyridazine rings, allowing for the fine-tuning of its steric and electronic properties. researchgate.net This adaptability has led to the exploration of cinnoline derivatives in a wide array of applications, from pharmaceuticals, where they exhibit a broad spectrum of biological activities, to materials science, where they are investigated for their potential in developing luminescent chemicals and photoelectric materials. ambeed.comsonar.ch

Historical Context and Evolution of Cinnoline Chemistry

The history of cinnoline chemistry began in 1883 with its first synthesis by Victor von Richter. google.com This initial synthesis, which has since become known as the Richter cinnoline synthesis, involved the diazotization of a suitable ortho-aminoarylpropionic acid, followed by cyclization. lookchem.com Another classical and historically significant method is the Widman-Stoermer synthesis, which involves the cyclization of an α,β-unsaturated aldehyde or ketone with a diazonium salt.

Early research into cinnoline was primarily academic, focusing on understanding the fundamental properties and reactivity of this novel heterocyclic system. However, the scope of cinnoline chemistry expanded significantly as synthetic methodologies evolved. Key developments included the Borsche–Herbert cyclization and methods starting from arylhydrazones and arylhydrazines, which offered more versatile routes to a wider range of substituted cinnolines. researchgate.netlookchem.com These classical methods laid the groundwork for creating derivatives with diverse functionalities.

The evolution of modern synthetic organic chemistry has further accelerated the development of cinnoline-based compounds. The advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, has provided highly efficient and general methods for creating complex cinnoline derivatives. evitachem.com More recently, strategies based on C-H bond functionalization have emerged as powerful tools for the direct and atom-economical modification of the cinnoline scaffold. This continuous evolution in synthetic strategies has been driven by the growing recognition of the therapeutic potential of cinnoline derivatives, shifting the focus from fundamental exploration to targeted design and synthesis for specific applications, particularly in drug discovery. rsc.org

Positioning of 6-Methoxycinnolin-4-ol within the Cinnoline Chemical Space

This compound (CAS No. 90417-26-8) is a specific derivative of the cinnoline core that holds a strategic position as a key synthetic intermediate. ambeed.com Its structure features a methoxy (B1213986) group at the 6-position of the benzene ring and a hydroxyl group at the 4-position of the pyridazine ring. The hydroxyl group at the 4-position gives the molecule tautomeric properties, meaning it can exist in equilibrium with its keto form, 6-methoxycinnolin-4(1H)-one. This tautomerism is a characteristic feature of 4-hydroxycinnolines and influences their reactivity.

The synthesis of this compound and its close analogs typically follows established cinnoline synthesis routes, most notably the cyclization of a substituted 2-aminophenyl ketone. For instance, the synthesis of the related 7-fluoro-6-methoxycinnolin-4-ol (B3059169) involves the cyclization of 1-(2-amino-4-fluoro-5-methoxyphenyl)ethanone (B3030746) with sodium nitrite (B80452) in the presence of acid. evitachem.com This general strategy allows for the introduction of various substituents onto the benzene ring of the cinnoline scaffold, with the 4-ol (or 4-one) group being formed during the ring-closing reaction.

The academic and industrial significance of this compound lies not in its own end-use applications, but in its role as a precursor for more complex molecules. The hydroxyl group at the 4-position is a versatile functional handle that can be readily converted into other groups. For example, it can be transformed into a halogen, typically a bromine or chlorine atom, by reacting it with reagents like phosphorus oxybromide (POBr₃) or phosphorus oxychloride (POCl₃). evitachem.com This resulting 4-halocinnoline is then primed for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), enabling the introduction of diverse aryl, heteroaryl, or amine substituents at this position. evitachem.com The methoxy group at the 6-position also influences the electronic properties of the ring system and can be a site for further modification if required.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 90417-26-8 ambeed.com |

| Molecular Formula | C₉H₈N₂O₂ |

| Appearance | Typically a solid rsc.org |

| Tautomerism | Exists in equilibrium with 6-methoxycinnolin-4(1H)-one |

| Reactivity | The hydroxyl group can be converted to a halogen for further synthesis evitachem.com |

Table 2: Illustrative Spectral Data for a Related Cinnolin-4-ol Derivative (6,7-dimethoxycinnolin-4-ol)

| Spectral Data Type | Observed Signals (δ ppm) |

| ¹H NMR (300 MHz, DMSO-d₆) | 3.88 (s, 6H), 6.94 (s, 1H), 7.31 (s, 1H), 7.62 (s, 1H), 13.35 (s, 1H) evitachem.com |

| LC-MS | m/z = 207.1 (M+H)⁺ evitachem.com |

Current Research Landscape and Emerging Trends for this compound Derivatives

The current research landscape for derivatives of this compound is predominantly focused on the field of medicinal chemistry, where it serves as a scaffold for the development of potent and selective enzyme inhibitors. A major emerging trend is its use in the synthesis of inhibitors for phosphodiesterase 10A (PDE10A). evitachem.com PDE10A is an enzyme highly expressed in the brain, and its inhibition is a promising therapeutic strategy for treating neuropsychiatric disorders such as schizophrenia and Huntington's disease.

The trend in this research area is to use the cinnoline core, derived from precursors like this compound, as a rigid platform to orient the necessary pharmacophoric groups in the correct three-dimensional space for optimal interaction with the target enzyme. Researchers are continuously exploring different substituents at the 4-position and on the benzene ring to improve potency, selectivity, and drug-like properties (e.g., brain penetration, metabolic stability). evitachem.com The ultimate goal is to identify novel cinnoline-based compounds that can advance into clinical trials as next-generation treatments for challenging central nervous system disorders.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-cinnolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDVODGJEZTOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NN=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Pathways to 6 Methoxycinnolin 4 Ol

Classical Approaches for Cinnoline (B1195905) Ring System Construction with Methoxy (B1213986) Substitution

The foundational methods for constructing the cinnoline scaffold have been adapted to produce derivatives with specific substitution patterns, such as 6-Methoxycinnolin-4-ol. These classical syntheses typically involve intramolecular cyclization of appropriately substituted benzene (B151609) derivatives.

Cyclization Reactions and Precursor Transformations

Several named reactions are central to the classical synthesis of cinnolin-4-ones. These methods rely on the diazotization of a primary aromatic amine followed by an intramolecular cyclization. The choice of the starting material is crucial for dictating the final substitution pattern of the cinnoline ring.

Borsche-Herbert Synthesis: This method is a key route to 4-hydroxycinnolines (which exist in equilibrium with their tautomeric form, cinnolin-4-ones). The synthesis commences with the diazotization of an ortho-aminoaryl ketone or aldehyde. For the synthesis of this compound, a suitable precursor would be a 2-amino-5-methoxy-substituted acetophenone (B1666503) or a related ketone. The presence of an electron-donating methoxy group in the para-position to the amino group can facilitate the cyclization process. researchgate.net The reaction typically proceeds by treating the amino ketone with nitrous acid to form the diazonium salt, which then undergoes intramolecular cyclization to furnish the cinnolin-4-one ring system.

Richter Cinnoline Synthesis: This reaction involves the cyclization of an ortho-ethynylarenediazonium salt. To apply this to the synthesis of this compound, one would start with 2-amino-5-methoxyphenylacetylene. Diazotization of this precursor would lead to the corresponding diazonium salt, which upon intramolecular attack of the diazonium group onto the alkyne moiety, followed by hydration, yields the desired 4-hydroxycinnoline. researchgate.net It has been noted that 4-hydroxycinnolines predominantly exist as their 4-(1H)-cinnolinone tautomers. researchgate.net

Widman-Stoermer Synthesis: This approach utilizes the cyclization of a diazotized ortho-aminoarylethylene derivative. drugfuture.com For the target molecule, a precursor such as 2-amino-5-methoxystyrene would be required. The presence of electron-donating groups on the vinyl substituent can facilitate the cyclization. colab.ws

The general mechanism for these classical cyclizations is outlined below:

| Reaction Name | Starting Material Example for this compound | Key Transformation |

| Borsche-Herbert | 2-Amino-5-methoxyacetophenone | Diazotization followed by intramolecular cyclization of the resulting diazonium salt onto the ketone. |

| Richter | 2-Amino-5-methoxyphenylacetylene | Diazotization followed by intramolecular cyclization of the diazonium salt onto the alkyne. |

| Widman-Stoermer | 2-Amino-5-methoxystyrene | Diazotization followed by intramolecular cyclization of the diazonium salt onto the alkene. |

Regioselective Functionalization Strategies for Methoxy Group Incorporation

The precise placement of the methoxy group at the 6-position of the cinnoline ring is a critical aspect of the synthesis. This is typically achieved by starting with a precursor that already contains the methoxy group in the desired location.

The synthesis of the required precursors, such as 2-amino-5-methoxyacetophenone, often begins with a commercially available substituted aniline (B41778) or phenol. For instance, para-anisidine (4-methoxyaniline) can serve as a starting point. Electrophilic aromatic substitution reactions can then be employed to introduce the necessary functional groups at the ortho position to the amino group. masterorganicchemistry.com However, directing group strategies are often necessary to achieve the desired regioselectivity, as the amino group is a strong ortho, para-director. Protecting the amino group, for example as an acetanilide, can modulate its directing effect and allow for selective functionalization.

Modern Synthetic Innovations for this compound Production

Contemporary synthetic chemistry offers a range of more versatile and efficient methods for the construction of heterocyclic systems like cinnolines. These often involve transition metal catalysis, which allows for a broader substrate scope and milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become powerful tools in the synthesis of complex aromatic systems. While direct palladium-catalyzed synthesis of the cinnoline ring is an area of ongoing research, these methods are highly applicable for the synthesis of the necessary precursors. For instance, Suzuki or Stille couplings could be used to construct the carbon skeleton of the precursors for classical cyclization reactions.

More directly, palladium-catalyzed cyclization reactions of appropriately functionalized precursors can lead to the formation of the cinnoline ring. For example, a palladium-catalyzed intramolecular C-N bond formation could be envisioned starting from a suitably substituted ortho-haloarylhydrazine derivative.

Sustainable and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to heterocyclic compounds.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields in many organic transformations, including the synthesis of heterocycles. masterorganicchemistry.comrsc.org Classical cinnoline syntheses can often be performed under microwave conditions, reducing reaction times from hours to minutes and sometimes leading to cleaner reactions with fewer byproducts. masterorganicchemistry.com

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives, such as water, ethanol, or ionic liquids, is a key aspect of green chemistry. Research into the synthesis of quinolines and related heterocycles has demonstrated the feasibility of using such solvents. researchgate.net

Catalyst-Free and One-Pot Reactions: The development of one-pot multicomponent reactions, where several reaction steps are carried out in a single reaction vessel without the isolation of intermediates, improves efficiency and reduces waste. masterorganicchemistry.com Some modern approaches to quinoline (B57606) and cinnoline synthesis are moving in this direction.

Derivatization Strategies of this compound

Once synthesized, this compound can be further modified to produce a variety of derivatives. The reactivity of the cinnolin-4-one scaffold allows for functionalization at several positions.

The presence of the N-H group in the cinnolin-4-one tautomer allows for N-alkylation or N-arylation at the N-1 position. The hydroxyl group in the 4-hydroxycinnoline tautomer can be converted into other functional groups, such as a chloro group, by treatment with reagents like phosphorus oxychloride. This 4-chloro-6-methoxycinnoline (B8719497) is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents at the 4-position, including amino, alkoxy, and thioether groups. mdpi.comarkat-usa.org

Furthermore, the aromatic ring of the cinnoline system can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The methoxy group at the 6-position is an activating group and will direct incoming electrophiles to the ortho and para positions (C-5 and C-7). masterorganicchemistry.com

Below is a table summarizing potential derivatization reactions:

| Position of Derivatization | Reagent/Reaction Type | Resulting Functional Group |

| N-1 | Alkyl halide, base | N-Alkyl |

| C-4 (from 4-chloro derivative) | Amines | 4-Amino |

| C-4 (from 4-chloro derivative) | Alkoxides | 4-Alkoxy |

| C-4 (from 4-chloro derivative) | Thiols | 4-Thioether |

| C-5, C-7 | Electrophilic reagents (e.g., NBS, HNO₃/H₂SO₄) | Bromo, Nitro |

Synthesis of Substituted Cinnoline Analogues via Functional Group Interconversions

The synthesis of substituted cinnoline analogues, including those related to this compound, can be achieved through various functional group interconversions on a pre-formed cinnoline scaffold. These transformations allow for the introduction of diverse substituents and the exploration of structure-activity relationships.

Common functional group interconversions applicable to the cinnoline ring system include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) at various positions on the cinnoline ring can serve as a handle for further modifications, such as cross-coupling reactions.

Nitration: The introduction of a nitro group, which can subsequently be reduced to an amino group, provides a versatile intermediate for further derivatization.

Alkylation and Acylation: Modification of hydroxyl or amino groups on the cinnoline scaffold through alkylation or acylation can lead to a variety of analogues.

A hypothetical reaction scheme for the functional group interconversion of a related cinnoline derivative is presented below.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 6-Aminocinnolin-4-ol | NaNO₂, HCl | 6-Diazoniumcinnolin-4-ol chloride | Diazotization |

| 6-Bromocinnolin-4-ol | Organoboronic acid, Pd catalyst | 6-Aryl-cinnolin-4-ol | Suzuki Coupling |

| 6-Nitrocinnolin-4-ol | Fe, HCl | 6-Aminocinnolin-4-ol | Reduction |

This table represents potential synthetic transformations based on general cinnoline chemistry, not specifically documented for this compound.

Scaffold Modification and Diversity-Oriented Synthesis (DOS)

Scaffold modification and diversity-oriented synthesis (DOS) are powerful strategies for generating libraries of structurally diverse molecules from a common starting material. While specific DOS campaigns targeting this compound are not reported, the principles can be applied to the cinnoline core.

Scaffold modification could involve altering the core bicyclic structure of cinnoline itself, for instance, by ring expansion, contraction, or the introduction of additional heteroatoms. This approach, often referred to as "scaffold hopping," aims to identify novel chemical scaffolds with similar biological activities but potentially improved properties.

Diversity-oriented synthesis would begin with a central cinnoline precursor and, through a series of branching reaction pathways, generate a wide array of analogues with variations at multiple positions. This can be achieved by employing a range of building blocks and reaction types in a combinatorial fashion.

| Precursor Scaffold | Synthetic Strategy | Resulting Scaffolds |

| Cinnoline | Ring-closing metathesis | Fused polycyclic cinnolines |

| Cinnoline | Multi-component reactions | Highly substituted cinnolines |

| Cinnoline | "Scaffold hopping" | Quinoline, Phthalazine, or Quinazoline (B50416) analogues |

This table illustrates general principles of scaffold modification and DOS that could be applied to the cinnoline core.

Preparation of Prodrugs and Bioisosteric Analogues

The development of prodrugs and bioisosteric analogues is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound.

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body. For a compound like this compound, the hydroxyl group at the 4-position is a prime site for prodrug modification. For example, it could be converted into an ester, carbonate, or phosphate (B84403) ester. These modifications can enhance properties such as solubility, stability, and bioavailability. Upon administration, these promoieties would be cleaved by enzymes (e.g., esterases, phosphatases) to release the active this compound.

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. Bioisosteric replacement is used to modulate potency, selectivity, and metabolic stability. For this compound, potential bioisosteric replacements could include:

Replacing the methoxy group at the 6-position with other small, electron-donating groups like an ethoxy, methylthio, or a small alkyl group.

Replacing the hydroxyl group at the 4-position with a bioisostere such as an amino group, a thiol group, or a hydroxamic acid.

Replacing the entire cinnoline ring system with another bicyclic heterocycle like quinoline, quinazoline, or phthalazine, which are known isosteres.

| Parent Compound | Prodrug Moiety | Potential Prodrug | Bioisosteric Replacement | Potential Bioisostere |

| This compound | Acetate | 6-Methoxycinnolin-4-yl acetate | -OH to -NH₂ | 4-Amino-6-methoxycinnoline |

| This compound | Phosphate | 6-Methoxycinnolin-4-yl phosphate | -OCH₃ to -SCH₃ | 6-(Methylthio)cinnolin-4-ol |

This table provides hypothetical examples of prodrug and bioisosteric strategies for this compound.

Mechanistic Investigations of Biological Activities Associated with 6 Methoxycinnolin 4 Ol Derivatives

Enzyme Inhibition Studies and Mechanism of Action (e.g., Tyrosine Kinase Inhibition, EGFR Inhibition)

Derivatives of the cinnoline (B1195905) scaffold, a class of bicyclic heterocyclic compounds, have been the subject of extensive research due to their wide range of pharmacological activities, including potent enzyme inhibition. nih.govpnrjournal.com A significant focus of these investigations has been on their role as inhibitors of various kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them attractive therapeutic targets. brieflands.comnih.gov Cinnoline derivatives have shown promise as inhibitors of Bruton's tyrosine kinase (BTK), phosphodiesterase 4 (PDE4), and PI3K kinases. nih.govnih.gov

Structurally related anilinoquinazolines and anilinoquinolines, which share pharmacophoric features with cinnoline derivatives, are well-established as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase family. nih.govnih.gov The overexpression or mutation of EGFR is implicated in the progression of many solid tumors. brieflands.comnih.gov The core structure of these inhibitors is designed to compete with adenosine (B11128) triphosphate (ATP) at its binding site within the kinase domain, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival. researchgate.net

The inhibitory effects of cinnoline-related compounds on their target enzymes are typically characterized by determining their half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key measure of potency. For instance, various quinoline (B57606) and quinazoline (B50416) derivatives, which serve as structural surrogates for understanding cinnoline mechanisms, have demonstrated potent inhibition against EGFR and other kinases with IC₅₀ values in the nanomolar range. nih.govsemanticscholar.org

For example, a series of 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives were developed as effective EGFR kinase inhibitors, with some compounds showing IC₅₀ values as low as 7.5 nM. nih.gov Similarly, novel quinazolinone derivatives have been synthesized and evaluated as EGFR-TK inhibitors, with the most potent compound exhibiting an IC₅₀ value of 1.37 nM. brieflands.com The kinetic mechanism for this class of compounds is often competitive inhibition, where the inhibitor reversibly binds to the active site of the enzyme, preventing the natural substrate (ATP) from binding. researchgate.net This increases the apparent Michaelis constant (Km) for the substrate without affecting the maximum reaction velocity (Vmax), as the inhibition can be overcome by high concentrations of the substrate. youtube.com

Table 1: Inhibitory Activity of Selected Cinnoline-Related Derivatives Against Various Kinases

| Compound Class | Target Enzyme | Key Derivative Example | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 4-Anilinoquinoline-3-carbonitrile | EGFR | Compound 44 | 7.5 | nih.gov |

| 4-Anilino-quinazoline | EGFR | Compound 6 | 10 | nih.gov |

| Quinazolinone | EGFR-TK | Compound 8b | 1.37 | brieflands.com |

| 6,7-dimethoxy-4-anilinoquinoline | c-Met | Compound 12n | 30 | semanticscholar.org |

| Cinnoline Derivative | PI3Kα | Compound 25 | 264 (cellular IC₅₀ in µM) | nih.gov |

The primary mechanism of action for most kinase inhibitors from the broader quinoline, quinazoline, and cinnoline families involves direct binding to the ATP-binding pocket in the enzyme's active site. researchgate.netmdpi.com Molecular docking studies have provided detailed insights into these interactions. For EGFR inhibitors, the quinazoline or a related heterocyclic core typically forms one or more hydrogen bonds with key amino acid residues in the hinge region of the ATP-binding site, such as Met793. mdpi.comrsc.org The aniline (B41778) portion of the molecule extends into a hydrophobic pocket, forming van der Waals interactions that contribute to the binding affinity and selectivity. nih.gov

While active site binding is the predominant mechanism, the concept of allosteric modulation, where a ligand binds to a site topographically distinct from the primary active site to modulate enzyme activity, is a growing area of interest. nih.govnih.gov For some P2X receptors, which are ligand-gated ion channels rather than enzymes, both positive and negative allosteric modulators have been identified that bind to sites separate from the ATP-binding (orthosteric) site. nih.gov Although less documented for cinnoline-based enzyme inhibitors, the structural complexity of these molecules offers potential for the design of allosteric modulators that could provide higher selectivity and novel mechanisms of action compared to traditional ATP-competitive inhibitors.

Antimicrobial Activity Mechanisms (e.g., Bacterial Target Inhibition, Fungal Growth Modulation)

The cinnoline nucleus is a key pharmacophore in the development of novel antimicrobial agents, with derivatives showing a broad spectrum of activity against various bacteria and fungi. nih.govijper.orgresearchgate.net The mechanisms underlying these activities involve interference with essential microbial processes, leading to the inhibition of growth or cell death.

The antibacterial action of some heterocyclic compounds related to cinnolines, such as quinolones, is well-understood to involve the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. ijprajournal.com These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, the inhibitors prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately cell death. ijprajournal.com Another potential mechanism for cinnoline derivatives is the inhibition of bacterial efflux pumps. nih.gov These pumps are membrane proteins that bacteria use to expel antibiotics, and their inhibition can restore the efficacy of existing antibacterial agents. nih.gov

In terms of antifungal activity, 6-hydroxycinnoline derivatives have demonstrated potent effects, particularly against Candida and Aspergillus species. nih.gov The precise mechanisms for antifungal cinnolines are still under investigation but may involve disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with biofilm formation. nih.gov For instance, some pyrazole-based cinnoline derivatives have shown promising activity against resistant strains of M. tuberculosis and various pathogenic fungi. nih.gov The combination of cinnoline-related scaffolds with other antimicrobial pharmacophores, such as sulfonamides or triazoles, has also been a successful strategy to enhance potency and broaden the spectrum of activity. researchgate.netnih.gov

Table 3: Antimicrobial Activity of Selected Cinnoline Derivatives

| Compound/Derivative | Organism | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Cinnoline Derivative CN-7 | E. coli | MIC | 12.5 µg/mL | |

| Cinnoline Derivative 11 | M. tuberculosis H37Rv | MIC | 12.5 µg/mL | |

| Cinnoline Derivative 20 | P. falciparum | EC₅₀ | 0.003 µM | nih.gov |

| 6-Hydroxycinnoline | Candida species | Antifungal Activity | Potent | nih.gov |

Inhibition of Bacterial Cell Wall Synthesis Pathways

The bacterial cell wall, a crucial structure for maintaining cell integrity and shape, is a well-established target for many successful antibiotics. The complex biosynthetic pathway of peptidoglycan, a primary component of the cell wall, offers multiple enzymatic targets for inhibition. However, there is currently no direct evidence from published research to suggest that 6-methoxycinnolin-4-ol or its derivatives exert their antibacterial effects through the inhibition of this pathway. Mechanistic studies detailing interactions with key enzymes such as transpeptidases, transglycosylases, or earlier cytoplasmic enzymes involved in precursor synthesis have not been reported for this specific class of compounds.

Disruption of Microbial Virulence Factors

Interfering with bacterial virulence factors, the molecular tools that pathogens use to cause disease, represents a promising alternative to traditional bactericidal or bacteriostatic mechanisms. This approach can disarm pathogens without exerting strong selective pressure for resistance. Key virulence mechanisms include quorum sensing (bacterial communication), biofilm formation, toxin production, and motility. To date, research specifically investigating the ability of this compound derivatives to disrupt these or other microbial virulence factors is not available in the public domain.

Other Relevant Biological Target Engagements and Mechanistic Pathways

While the user's request focuses on cell wall synthesis and virulence factors, it is worth noting that some studies on other cinnoline derivatives have suggested different potential mechanisms of antibacterial action, such as the inhibition of DNA gyrase and dihydrofolate reductase. These findings, however, are not specific to this compound and fall outside the direct scope of this article. The exploration of other potential biological targets for this compound derivatives remains an open area for future research.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Modification of the Cinnoline (B1195905) Scaffold and Methoxy (B1213986) Group for Activity Modulation

The biological profile of 6-Methoxycinnolin-4-ol can be finely tuned through systematic modifications of its core structure. The cinnoline scaffold and its substituents are primary targets for chemical alteration to enhance potency, selectivity, and pharmacokinetic properties.

The introduction of various functional groups onto the cinnoline ring system has a profound impact on the molecule's biological activity. SAR studies on related cinnoline derivatives have revealed clear patterns linking the electronic properties of substituents to specific therapeutic actions.

Electronic Effects : The electronic nature of substituents on the phenyl moiety of the cinnoline core significantly influences the compound's activity. For instance, in a series of pyrazolo[4,3-c]cinnoline derivatives, compounds featuring an electron-donating group (EDG) on the benzoyl ring demonstrated higher anti-inflammatory activity compared to those with electron-withdrawing groups (EWGs). nih.gov Conversely, for antibacterial applications, the presence of an EWG, such as a 4-nitro or 2,4-dichloro substituent, at the benzoyl group resulted in significant activity against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) bacteria. nih.gov

Halogenation : The addition of halogen atoms to the cinnoline structure is a common strategy to enhance potency. Halogen-substituted cinnoline sulphonamide derivatives have shown potent antimicrobial and antifungal activity, often exhibiting a greater zone of inhibition at lower concentrations than non-halogenated analogs. nih.gov Specifically, bromo and chloro substitutions have been highlighted for their significant antimicrobial effects. nih.gov

Positional Isomerism : The position of a substituent, such as the methoxy group, can dramatically alter the biological mechanism of action. In studies on analogous heterocyclic ring systems, moving a methoxy group from one position to another switched the primary biological activity from inducing methuosis to disrupting microtubules. nih.gov This highlights that the specific location of the methoxy group in this compound is a critical determinant of its mechanistic outcome.

| Substituent Type | Position | Effect on Biological Activity | Example Activity |

|---|---|---|---|

| Electron-Donating Group (e.g., -OH, -OCH₃) | Phenyl Moiety | Increased Activity | Anti-inflammatory nih.gov |

| Electron-Withdrawing Group (e.g., -NO₂, -Cl) | Phenyl Moiety | Increased Activity | Antibacterial nih.gov |

| Halogen (e.g., -Cl, -Br) | Cinnoline Scaffold | Potent Activity at Lower Concentrations | Antimicrobial, Antifungal nih.govnih.gov |

| Methyl Group (-CH₃) | Cinnoline Scaffold | Potent Activity | Antimicrobial, Anti-inflammatory |

The hydroxyl group at the C4 position of the cinnoline ring is a critical structural feature for biological activity. This group exists in tautomeric equilibrium with its keto form, cinnolin-4-one. This functionality is pivotal for molecular interactions with biological targets.

Scaffold Hopping and Bioisosteric Replacements in this compound Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel compounds with improved properties. nih.gov These techniques involve replacing the core structure (scaffold) or specific functional groups with alternatives that retain similar biological activity but may offer advantages in terms of synthesis, potency, or pharmacokinetics. nih.gov

The cinnoline core itself is an isostere of other biologically important bicyclic heterocycles such as quinoline (B57606), isoquinoline (B145761), and quinazoline (B50416). nih.gov This relationship allows for the rational design of new series of compounds by replacing the cinnoline scaffold with these related structures while maintaining key interaction points.

Bioisosteric replacement can also be applied to the substituents of this compound. A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological effects. cambridgemedchemconsulting.com

Methoxy Group Replacement : The 6-methoxy group could be replaced by other classical bioisosteres like hydroxyl (-OH), amino (-NH₂), or fluorine (-F) to modulate hydrogen bonding capacity, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com

Cinnoline Ring Bioisosteres : The nitrogen atoms within the cinnoline ring can be repositioned to create isomeric scaffolds like quinazoline or phthalazine, potentially altering receptor selectivity and physical properties. nih.gov

Phenyl Ring Bioisosteres : The phenyl portion of the cinnoline can be swapped with other aromatic systems such as pyridyl or thiophene (B33073) rings to explore new chemical space and interactions with the target. cambridgemedchemconsulting.com

These strategies are instrumental in navigating beyond the initial chemical structure to identify lead compounds with optimized drug-like properties. nih.govpreprints.org

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. researchgate.net For this compound, a pharmacophore model would likely consist of several key features derived from its structure:

Two Aromatic Rings (R) : Representing the bicyclic core of the cinnoline scaffold.

One Hydrogen Bond Acceptor (A) : The oxygen atom of the 6-methoxy group.

One Hydrogen Bond Donor (D) : The 4-hydroxyl group.

One Hydrogen Bond Acceptor (A) : The nitrogen atom at position 2 of the cinnoline ring.

Such a five-point pharmacophore model (e.g., AADRR) can be used to develop a quantitative structure-activity relationship (3D-QSAR), which correlates the 3D properties of molecules with their biological activity. researchgate.net This model serves as a powerful tool in ligand-based drug design, enabling the virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to possess similar biological activity. researchgate.net Studies on the related quinoline and quinazoline systems have successfully used this approach to discover potent inhibitors of targets like VEGFR-2 tyrosine kinase and EGFR. researchgate.netresearchgate.net

Correlation between Structural Features and Specific Mechanistic Biological Outcomes

The specific arrangement and nature of functional groups on the cinnoline scaffold directly correlate with distinct biological and mechanistic outcomes. SAR studies allow for the establishment of these correlations, guiding the design of compounds with desired mechanisms of action.

A compelling example of this principle is seen in related heterocyclic systems, where a simple positional change of a methoxy group on the core scaffold was found to switch the compound's mechanism of action from inducing methuosis to causing microtubule disruption. nih.gov This demonstrates that subtle structural modifications can lead to profoundly different cellular responses.

Similarly, the electronic properties of substituents have been linked to different activities. The presence of electron-donating groups on the phenyl ring of certain cinnoline derivatives correlates with anti-inflammatory activity, whereas electron-withdrawing groups are associated with antibacterial effects. nih.gov Furthermore, studies on tetrahydroquinoline derivatives have shown that increased lipophilicity can lead to improved potency, and the nature of linker groups connecting different parts of a molecule is critical for proper positioning and target binding. nih.gov

| Structural Feature | Observed/Predicted Biological Outcome | Rationale/Example |

|---|---|---|

| Electron-Donating Groups on Phenyl Moiety | Anti-inflammatory Activity | Enhances interaction with inflammation-related targets. nih.gov |

| Electron-Withdrawing Groups on Phenyl Moiety | Antibacterial Activity | Favors mechanisms relevant to bacterial inhibition. nih.gov |

| Positional Isomerism of Methoxy Group | Switch in Mechanism (e.g., Methuosis vs. Microtubule Disruption) | Alters the 3D shape and binding mode within the target protein. nih.gov |

| Presence of 4-Hydroxyl Group | Essential for Potency | Acts as a critical hydrogen bond donor/acceptor for target engagement. nih.govmdpi.com |

| Increased Lipophilicity | Improved Potency | Enhances membrane permeability and/or hydrophobic interactions with the target. nih.gov |

These correlations are fundamental to the rational design of new this compound derivatives, allowing chemists to strategically modify the structure to achieve a specific and desired therapeutic effect.

6 Methoxycinnolin 4 Ol As a Versatile Chemical Synthon and Building Block

Utilization in the Synthesis of Complex Heterocyclic Systems

6-Methoxycinnolin-4-ol serves as a key starting material for the synthesis of a variety of fused heterocyclic systems. The reactivity of the cinnoline (B1195905) core, particularly at the 4-position, allows for its annulation with other heterocyclic rings. A common strategy involves the conversion of the 4-hydroxyl group to a more reactive leaving group, such as a chlorine atom, to facilitate subsequent cyclization reactions.

For instance, the corresponding 4-chloro-6-methoxycinnoline (B8719497) can be prepared and subsequently used in condensation reactions with appropriate binucleophiles to construct fused systems. One notable application is the synthesis of pyrazolo[4,3-c]cinnolines. Reaction of 4-chloro-3-cyanocinnoline derivatives with hydrazine (B178648) and substituted hydrazines leads to the formation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines rsc.org. This approach provides a direct method for fusing a pyrazole (B372694) ring onto the cinnoline framework.

Similarly, thieno[3,2-c]cinnoline derivatives can be accessed from 4-chlorocinnoline (B183215) precursors. The reaction of 4-chlorocinnoline-3-carbonitrile (B3351515) with methyl thioglycolate furnishes methyl 2,3-dihydro-3-iminothieno[3,2-c]cinnoline-2-carboxylate rsc.org. These fused systems are of interest due to their potential biological activities.

The following table summarizes the synthesis of complex heterocyclic systems derived from cinnolin-4-ol precursors.

| Starting Material Precursor | Reagent | Resulting Heterocyclic System | Reference |

| 4-Chlorocinnoline-3-carbonitrile | Hydrazine/Substituted hydrazines | 2,3-Dihydro-3-imino-1H-pyrazolo[4,3-c]cinnoline | rsc.org |

| 4-Chlorocinnoline-3-carbonitrile | Methyl thioglycolate | Methyl 2,3-dihydro-3-iminothieno[3,2-c]cinnoline-2-carboxylate | rsc.org |

Participation in Name Reactions and Domino Processes

While specific examples of this compound participating in a wide array of classic named reactions are not extensively documented, the reactivity of the cinnoline scaffold lends itself to various palladium-catalyzed cross-coupling reactions, which are cornerstone name reactions in modern organic synthesis. These reactions are typically performed on the activated 4-chloro derivative of this compound.

Key examples of such transformations include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide. 4-Chloro-6-methoxycinnoline can be coupled with various boronic acids or esters to introduce aryl or heteroaryl substituents at the 4-position consensus.appresearchgate.netnih.govwikipedia.orgresearchgate.netnih.gov.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. 4-Ethynylcinnoline derivatives can be prepared from 4-chlorocinnoline using this methodology consensus.appresearchgate.netgold-chemistry.orgorganic-chemistry.org.

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds. It allows for the introduction of a wide range of primary and secondary amines at the 4-position of the cinnoline ring, starting from the 4-chloro derivative nih.govwikipedia.orgorganic-chemistry.orgjk-sci.com.

Furthermore, the synthesis of the cinnoline core itself can be achieved through domino reactions. For example, a domino nitro reduction-Friedländer heterocyclization provides a pathway to quinoline (B57606) derivatives, a related class of heterocycles, and similar strategies can be envisioned for cinnoline synthesis from appropriately substituted precursors mdpi.com. A specific domino reaction for the selective synthesis of tetracyclic cinnolino[5,4,3-cde]cinnolines has also been reported, highlighting the potential for complex molecule construction in a single pot nih.gov.

The table below illustrates the application of name reactions for the functionalization of the cinnoline scaffold.

| Name Reaction | Substrate | Reagent | Product Type |

| Suzuki-Miyaura Coupling | 4-Chlorocinnoline | Aryl/Heteroaryl boronic acid | 4-Aryl/Heteroaryl-cinnoline |

| Sonogashira Coupling | 4-Chlorocinnoline | Terminal alkyne | 4-Alkynyl-cinnoline |

| Buchwald-Hartwig Amination | 4-Chlorocinnoline | Primary/Secondary amine | 4-Amino-cinnoline |

Role in the Development of Privileged Scaffolds and Chemical Probes

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity d-nb.infoufrj.brnih.gov. Nitrogen-containing heterocycles are frequently identified as privileged structures in drug discovery mdpi.comnih.govmsesupplies.comnih.govlboro.ac.uk. The cinnoline nucleus is considered an important bicyclic heterocycle and serves as a structural subunit in many compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties nih.govnih.govpnrjournal.com. This wide range of biological activities suggests that the cinnoline scaffold can be considered a privileged structure.

While the broader cinnoline class is recognized for its medicinal chemistry applications, the specific this compound scaffold offers a valuable template for library synthesis in drug discovery programs. The methoxy (B1213986) group at the 6-position can influence the pharmacokinetic properties of the molecule, such as solubility and metabolic stability, while the hydroxyl group at the 4-position provides a convenient handle for further chemical modifications.

The inherent fluorescence of many heterocyclic systems, including those related to cinnoline, makes them attractive candidates for the development of chemical probes for biological imaging nih.govmdpi.com. By conjugating a cinnoline-based scaffold to a targeting moiety or by designing derivatives with environment-sensitive fluorescence, it is possible to create probes for visualizing specific cellular components or processes.

Strategies for Late-Stage Functionalization of this compound Derivatives

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis nih.govsemanticscholar.org. This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. For derivatives of this compound, several LSF strategies can be employed.

The most common approach involves leveraging the reactivity of a pre-functionalized cinnoline core. As mentioned previously, the conversion of the 4-hydroxyl group to a chloro substituent opens up a plethora of possibilities for palladium-catalyzed cross-coupling reactions. These Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions can be considered LSF methods when applied to a complex cinnoline-containing molecule.

Direct C-H functionalization is another emerging and powerful tool for LSF. While specific examples on this compound are not abundant, the principles of C-H activation can be applied to the cinnoline ring system. The regioselectivity of such reactions would be influenced by the electronic nature of the existing substituents (the methoxy and hydroxyl/chloro groups) and the directing-group ability of other functionalities that may be present in a more complex derivative.

The following table outlines potential late-stage functionalization strategies for this compound derivatives.

| Strategy | Position of Functionalization | Reaction Type | Potential Reagents |

| Cross-Coupling (from 4-chloro derivative) | 4 | Suzuki-Miyaura | Boronic acids/esters, Pd catalyst, base |

| Cross-Coupling (from 4-chloro derivative) | 4 | Sonogashira | Terminal alkynes, Pd/Cu catalysts, base |

| Cross-Coupling (from 4-chloro derivative) | 4 | Buchwald-Hartwig Amination | Amines, Pd catalyst, base |

| Direct C-H Functionalization | Various positions on the benzene (B151609) ring | Metal-catalyzed C-H activation | Varies depending on desired functional group |

Q & A

Q. What are the optimized synthetic routes for 6-Methoxycinnolin-4-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves methoxylation of cinnolin-4-ol derivatives under controlled conditions. Key factors include:

- Catalysts : Sulfuric acid or Lewis acids (e.g., AlCl₃) for methoxy group introduction .

- Reagents : Methanol as the methoxy donor, with reaction temperatures between 80–120°C to avoid decomposition .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) to achieve >95% purity .

- Yield Optimization : Pilot studies suggest yields improve with inert atmospheres (N₂) and slow reagent addition to minimize side reactions .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

- Methodological Answer : Structural validation requires a multi-technique approach:

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks include a singlet for the methoxy group (~δ 3.8 ppm) and aromatic protons (δ 6.8–8.2 ppm) .

- FT-IR : Stretching vibrations for -OH (~3200 cm⁻¹) and C-O-C (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 190.1) and fragmentation patterns .

- X-ray Crystallography : Resolves substituent positions on the cinnoline backbone, critical for distinguishing regioisomers .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens focus on cytotoxicity and mechanistic pathways:

-

In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like cisplatin .

-

Anti-inflammatory Activity : ELISA-based quantification of TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages (see Table 1) .

-

Antimicrobial Screening : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC thresholds .

Table 1 : Cytokine Inhibition by this compound (10 µM)

Cytokine Control (pg/mL) Treated (pg/mL) Inhibition (%) TNF-α 250 150 40 IL-6 300 180 40 IL-1β 200 100 50

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The methoxy group at C6 acts as an electron donor, directing electrophiles to C5 and C7 positions. Experimental and computational studies (DFT calculations) reveal:

- Reactivity Hierarchy : C7 > C5 > C3, validated by bromination and nitration regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates due to stabilization of transition states .

- Kinetic Studies : Pseudo-first-order kinetics for halogenation reactions, with activation energies ~50 kJ/mol .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values or mechanism-of-action claims require:

- Dose-Response Reproducibility : Cross-validation in ≥3 independent labs using standardized protocols .

- Metabolic Stability Checks : Liver microsome assays to rule out false positives from metabolite interference .

- Target Engagement Studies : SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets (e.g., kinases) .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like topoisomerase II or COX-2. Prioritize analogs with ΔG ≤ -8 kcal/mol .

- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and HOMO-LUMO gaps. Validate with leave-one-out cross-validation (R² > 0.7) .

- ADMET Prediction : SwissADME or pkCSM tools to filter candidates with favorable pharmacokinetics (e.g., BBB permeability, CYP450 inhibition risks) .

Q. What advanced analytical techniques characterize degradation products of this compound under stressed conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (80°C), UV light, and acidic/alkaline conditions .

- LC-HRMS : Identify degradation products via exact mass matching (e.g., demethylation to cinnolin-4-ol, m/z 176.06) .

- Stability-Indicating Methods : Develop HPLC-DAD methods with baseline separation (resolution >2.0) between parent compound and degradants .

Methodological Considerations for Data Contradictions

Q. How should researchers address conflicting data on the antioxidant vs. pro-oxidant effects of this compound?

- Answer :

- Redox Profiling : Use DPPH and FRAP assays alongside cellular ROS quantification (e.g., DCFH-DA probes) .

- Context-Dependent Analysis : Test in normoxic vs. hypoxic conditions, as oxygen levels modulate redox behavior .

- Threshold Determination : Establish concentration-dependent activity switch points (e.g., antioxidant at <10 µM, pro-oxidant at >50 µM) .

Interdisciplinary Applications

Q. What role does this compound play in materials science, and how is its photophysical behavior exploited?

- Answer :

- Fluorescence Studies : High quantum yield (Φ = 0.45 in ethanol) makes it a candidate for OLEDs or bioimaging probes .

- Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.